
5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with amino, methyl, phenyl, and trifluoromethanesulfonate groups, making it a valuable intermediate in the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate typically involves the reaction of 5-amino-4-methyl-1-phenyl-1H-pyrazole with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, and various amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are employed.
Cyclization: Cyclization reactions often require catalysts such as Lewis acids or transition metals.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Nitro derivatives and hydroxylamines.
Cyclization: Fused heterocyclic compounds such as pyrazolopyridines.
Scientific Research Applications
5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-methyl-1-phenylpyrazole
- 5-amino-3-(4-methylphenyl)-1-phenylpyrazole
- 5-amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
Uniqueness
Compared to similar compounds, 5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which enhances its reactivity and allows for diverse chemical transformations. This functional group also imparts unique physicochemical properties, making the compound valuable in various applications.
Properties
Molecular Formula |
C11H10F3N3O3S |
|---|---|
Molecular Weight |
321.28 g/mol |
IUPAC Name |
(5-amino-4-methyl-1-phenylpyrazol-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H10F3N3O3S/c1-7-9(15)17(8-5-3-2-4-6-8)16-10(7)20-21(18,19)11(12,13)14/h2-6H,15H2,1H3 |
InChI Key |
RJIDSVJDKGCEFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1OS(=O)(=O)C(F)(F)F)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)
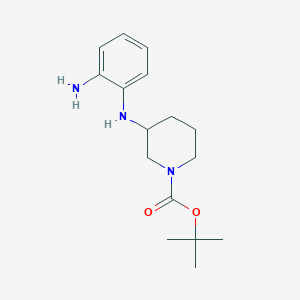
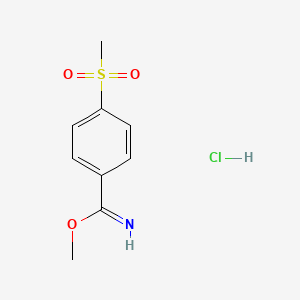

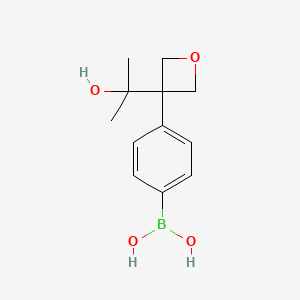

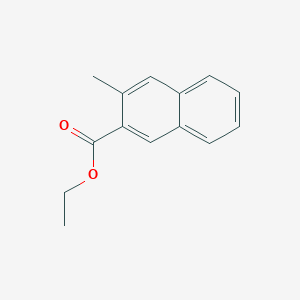
![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)
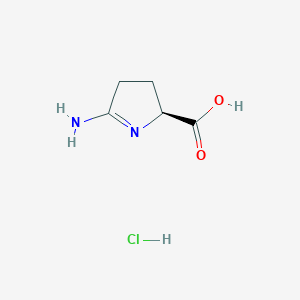

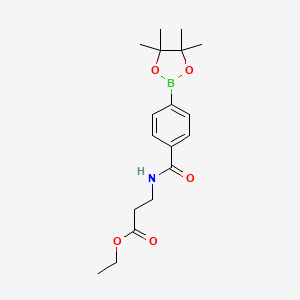
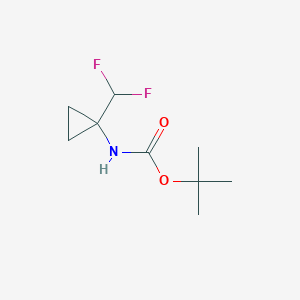
![8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid](/img/structure/B13983033.png)
